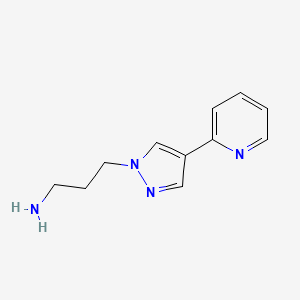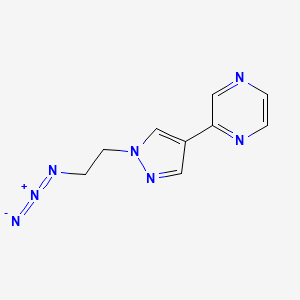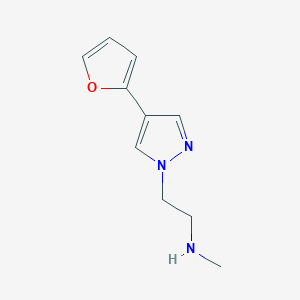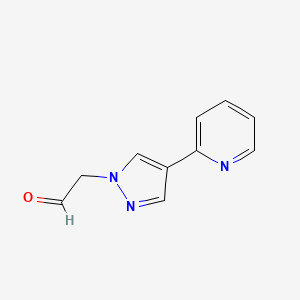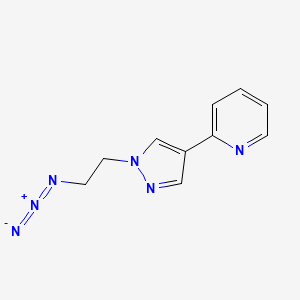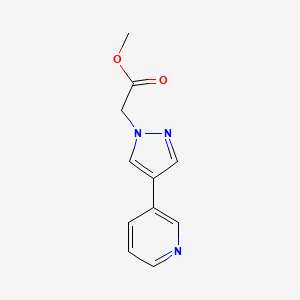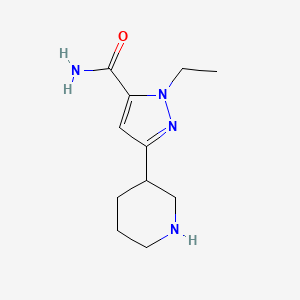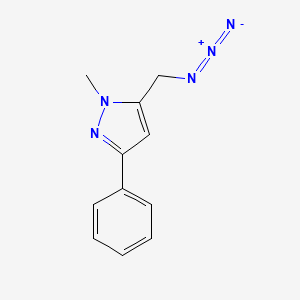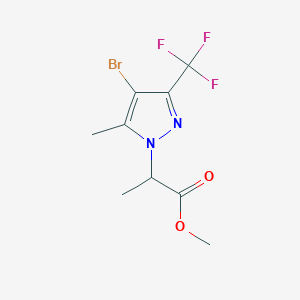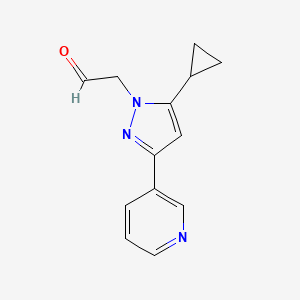
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde
Vue d'ensemble
Description
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde, also known as 2-CPA, is an organic compound with a unique structure containing both a pyrazole and a cyclopropyl group. It is a useful building block for the synthesis of various bioactive molecules, and has been the subject of numerous scientific studies.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Recent studies have elaborated on the synthesis and antimicrobial activity of novel pyrazole derivatives, indicating the significance of such compounds in developing new antimicrobial agents. For instance, the synthesis of various heterocyclic compounds based on phenylpyrazole-4-carbaldehyde derivatives has been explored, leading to compounds with screened antimicrobial activities (Al-Ghamdi, 2019). This highlights the potential for these compounds in addressing microbial resistance through the development of new therapeutic agents.
Another aspect of research on these compounds involves the multicomponent domino process for preparing pyrazolo[3,4-b]pyridine-5-nitriles, showcasing a method for creating complex molecules efficiently (Aggarwal et al., 2016). This process underscores the compound's role in facilitating the synthesis of complex heterocyclic structures, which are valuable in pharmaceutical research and development.
Potential Applications in Anticancer and Antimicrobial Research
The synthesis and evaluation of organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines for potential anticancer properties illustrate another critical application. These compounds, acting as cyclin-dependent kinase (Cdk) inhibitors, have been studied for their cytotoxicity and cell cycle effects in human cancer cells (Stepanenko et al., 2011), indicating their potential utility in cancer therapy.
Moreover, the design, synthesis, and cytotoxicity evaluation of pyrazolopyridine and pyrazole derivatives as potential anticancer agents further demonstrate the application of such compounds in medicinal chemistry. These studies reveal that certain derivatives exhibit significant cytotoxicity against various human cancer cell lines, suggesting their potential as leads for anticancer drug development (Alam et al., 2017).
Propriétés
IUPAC Name |
2-(5-cyclopropyl-3-pyridin-3-ylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-7-6-16-13(10-3-4-10)8-12(15-16)11-2-1-5-14-9-11/h1-2,5,7-10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJHZTYJNGIKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CC=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-cyclopropyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




